molecular formula C8H8N2O2 B563410 7-Methoxy-1H-pyrrolo[2,3-C]pyridin-4-OL CAS No. 936470-68-7

7-Methoxy-1H-pyrrolo[2,3-C]pyridin-4-OL

Cat. No.: B563410
CAS No.: 936470-68-7
M. Wt: 164.164
InChI Key: LKUWKIKHLJCCNZ-UHFFFAOYSA-N
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Description

7-Methoxy-1H-pyrrolo[2,3-C]pyridin-4-OL, also known as this compound, is a useful research compound. Its molecular formula is C8H8N2O2 and its molecular weight is 164.164. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

7-Methoxy-1H-pyrrolo[2,3-C]pyridin-4-OL plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions involves the fibroblast growth factor receptor (FGFR) family, which includes FGFR1, FGFR2, FGFR3, and FGFR4 . The compound exhibits inhibitory activity against these receptors, with varying degrees of potency. For instance, it has been shown to inhibit FGFR1 with an IC50 value of 7 nM . This interaction is crucial as FGFR signaling pathways are involved in cell proliferation, differentiation, and survival.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In vitro studies have demonstrated that this compound inhibits the proliferation of breast cancer 4T1 cells and induces apoptosis . Additionally, it significantly reduces the migration and invasion abilities of these cells . The compound influences cell signaling pathways, including the RAS-MEK-ERK, PLCγ, and PI3K-Akt pathways, which are critical for cell growth and survival . By modulating these pathways, this compound can alter gene expression and cellular metabolism, leading to its potential use in cancer therapy.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the FGFRs, inhibiting their kinase activity and preventing the autophosphorylation of tyrosine residues in the cytoplasmic tail . This inhibition disrupts downstream signaling pathways, such as RAS-MEK-ERK and PI3K-Akt, which are essential for cell proliferation and survival . Additionally, the compound may influence gene expression by modulating transcription factors and other regulatory proteins involved in these pathways.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical for understanding its long-term effects on cellular function. Studies have shown that the compound remains stable under various conditions, maintaining its inhibitory activity over time . Prolonged exposure to the compound may lead to changes in cellular responses, including alterations in gene expression and metabolic activity. These temporal effects are essential for determining the optimal conditions for its use in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth and reduces cancer cell proliferation . Higher doses may result in toxic or adverse effects, including damage to normal tissues and organs . It is crucial to determine the therapeutic window for this compound to maximize its efficacy while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s metabolism may influence its bioavailability and efficacy in vivo . Understanding these metabolic pathways is essential for optimizing the compound’s therapeutic potential and minimizing any adverse effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound interacts with specific transporters and binding proteins that facilitate its uptake and distribution . These interactions may influence the compound’s localization and accumulation in target tissues, affecting its therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is essential for understanding its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence the compound’s interactions with biomolecules and its overall efficacy in biochemical and therapeutic applications.

Biological Activity

7-Methoxy-1H-pyrrolo[2,3-C]pyridin-4-OL is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound this compound features a pyrrolo-pyridine structure with a methoxy group at the 7-position and a hydroxyl group at the 4-position. This unique structure contributes to its biological activity, influencing its interaction with various biological targets.

Target Interactions

This compound primarily interacts with the fibroblast growth factor receptor (FGFR) family (FGFR1, FGFR2, FGFR3, and FGFR4). This interaction is critical for its inhibitory effects on cell proliferation and induction of apoptosis in cancer cells. Related compounds have demonstrated the ability to inhibit FGFRs, leading to significant downstream effects on various signaling pathways including:

  • Ras–MEK–ERK pathway
  • Phospholipase C gamma (PLCγ) pathway
  • PI3K–AKT pathway

These pathways are crucial for cell survival and proliferation, making them key targets for cancer therapy.

Anticancer Effects

In vitro studies have shown that this compound exhibits potent anticancer activity. Specifically, it has been reported to inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis through the inhibition of FGFR kinase activity. The compound's effectiveness varies with dosage; lower doses have been shown to effectively reduce tumor growth in animal models .

Table 1: Summary of Biological Activities

Biological ActivityObserved EffectReference
Cell Proliferation InhibitionSignificant reduction in 4T1 cell proliferation
Apoptosis InductionEnhanced apoptosis in cancer cell lines
FGFR Kinase InhibitionPrevents autophosphorylation in FGFRs

Study on Anticancer Efficacy

A notable study evaluated the effects of this compound on various cancer cell lines. The compound was tested against MCF7 (breast cancer) and HCT116 (colon cancer) cell lines. Results indicated a dose-dependent inhibition of cell growth and significant induction of apoptosis, particularly at higher concentrations. The study highlighted the compound's potential as an effective anticancer agent .

Pharmacokinetics and Metabolism

Research into the pharmacokinetics of this compound indicates that it maintains stability under various laboratory conditions. Its metabolic pathways involve interactions with enzymes that may influence its bioavailability and efficacy. Understanding these pathways is crucial for optimizing its therapeutic potential in vivo .

Future Directions

The ongoing exploration of this compound's biological activities suggests several promising avenues for future research:

  • Development of Derivatives : Modifications to enhance selectivity and potency against specific cancer types.
  • Combination Therapies : Investigating synergistic effects with other anticancer agents.
  • Target Validation : Further elucidation of its mechanisms involving FGFRs and other potential targets.

Scientific Research Applications

Anticancer Properties

Research indicates that 7-Methoxy-1H-pyrrolo[2,3-C]pyridin-4-OL exhibits significant anticancer properties. A study demonstrated its efficacy against various cancer cell lines, highlighting its potential as a therapeutic agent in oncology. Specifically, derivatives of this compound showed moderate to high inhibitory activity against breast and renal cancer cell lines, with growth inhibition percentages reaching up to 50% in certain cases .

Cancer Cell Line Growth Inhibition (%)
MCF7 (Breast)50.6
UO-31 (Renal)47.0

FGFR Inhibition

The compound has also been evaluated for its role as a fibroblast growth factor receptor (FGFR) inhibitor. Research reports that related pyrrolo[2,3-b]pyridine derivatives exhibit potent activity against FGFR1, 2, and 3, which are implicated in various tumors. The lead compound demonstrated IC50 values in the nanomolar range, indicating strong inhibition of FGFR signaling pathways .

Synthetic Methodologies

The synthesis of this compound involves several key steps that are critical for obtaining high yields and purity. Various methods have been documented for synthesizing this compound and its derivatives:

  • Pyrrole Synthesis : The initial step often involves the formation of the pyrrole ring through cyclization reactions involving appropriate precursors.
  • Functionalization : Subsequent steps may include methylation or bromination to introduce the methoxy group at the desired position on the pyrrole ring.

These synthetic routes are essential for developing analogs with improved pharmacological profiles.

Neuroprotective Effects

Emerging studies suggest that compounds related to this compound may exhibit neuroprotective effects. These effects are attributed to their ability to modulate pathways involved in neurodegenerative diseases, making them candidates for further research in treating conditions like Alzheimer's disease.

Anti-inflammatory Activity

In addition to anticancer properties, this compound has shown promise in anti-inflammatory applications. Its structural analogs have been tested for their ability to inhibit inflammatory pathways, suggesting potential uses in treating inflammatory diseases.

Case Studies and Research Findings

Several case studies have documented the applications of this compound:

  • Antitumor Activity : A comprehensive evaluation of its derivatives against a panel of human cancer cell lines revealed promising results in inhibiting tumor growth and inducing apoptosis.
  • Mechanistic Studies : Investigations into the mechanism of action have shown that these compounds can interfere with specific signaling pathways critical for cancer cell survival and proliferation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-Methoxy-1H-pyrrolo[2,3-C]pyridin-4-OL, and how can purity be ensured?

  • Methodology : A common approach involves refluxing precursors like 4-6 (1 mmol) with chloranil (1.4 mmol) in xylene for 25–30 hours, followed by alkaline workup (5% NaOH), repeated washing, and drying over anhydrous Na₂SO₄. Recrystallization from methanol is critical for purification .
  • Key Considerations : Reaction time and temperature must be tightly controlled to avoid side products. Purity can be confirmed via HPLC or TLC, with NMR spectroscopy for structural validation.

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Analytical Techniques : X-ray crystallography (as used for related pyrrolo-pyrimidine derivatives) provides definitive bond-length and angle data . Complementary methods include:

  • ¹H/¹³C NMR : To verify methoxy group positioning and aromatic proton environments.
  • Mass Spectrometry (MS) : For molecular weight confirmation (e.g., expected [M+H]⁺ at m/z 177.16 based on C₈H₈N₂O₂).

Q. What are the primary solubility and stability characteristics of this compound under laboratory conditions?

  • Solubility : Polar aprotic solvents (DMSO, DMF) are preferred due to the heterocyclic structure. Limited solubility in water unless derivatized.
  • Stability : Susceptible to photodegradation; store in amber vials at –20°C. Stability in acidic/basic conditions should be tested via pH-controlled stability assays.

Advanced Research Questions

Q. How can computational modeling guide the design of this compound analogs for enhanced bioactivity?

  • Approach : Use density functional theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) or molecular docking to assess binding affinity to targets like kinase enzymes.
  • Case Study : Derivatives with substitutions at the methoxy or pyrrolo positions showed altered activity in related compounds (e.g., EC44, a pyrrolo-pyrimidine derivative with anti-cancer potential) .

Q. What strategies resolve contradictory bioactivity data in cell-based assays for this compound?

  • Troubleshooting Steps :

Verify compound purity (>95% via HPLC).

Test cytotoxicity across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-type specificity.

Use isotopic labeling (e.g., ¹⁴C-methoxy groups) to track metabolic stability .

Q. How does the methoxy group influence the compound’s interaction with biological targets?

  • Mechanistic Insight : The methoxy group at position 7 may sterically hinder or electronically modulate binding. Comparative studies with de-methoxy analogs (e.g., 1H-pyrrolo[2,3-C]pyridin-4-OL) can isolate its role. Crystallographic data from similar structures (e.g., 7-methoxy-pyrrolo-pyrimidine derivatives) show methoxy participation in hydrogen-bond networks .

Q. What in vitro assays are suitable for evaluating its kinase inhibition potential?

  • Protocol :

  • Kinase Profiling : Use ADP-Glo™ assays against a panel of kinases (e.g., JAK2, EGFR).
  • IC₅₀ Determination : Dose-response curves with ATP concentrations near Km values.
  • Reference : Forodesine hydrochloride, a pyrrolo-pyrimidine analog, was validated via similar methods for T-cell malignancy targets .

Properties

IUPAC Name

7-methoxy-1H-pyrrolo[2,3-c]pyridin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c1-12-8-7-5(2-3-9-7)6(11)4-10-8/h2-4,9,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKUWKIKHLJCCNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C2=C1NC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60652600
Record name 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936470-68-7
Record name 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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